molecular formula C20H23NO4 B1235453 Thaliporphine

Thaliporphine

Cat. No.: B1235453
M. Wt: 341.4 g/mol
InChI Key: SAERKXUSZPTMCQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thaliporphine is a naturally occurring aporphine alkaloid with the chemical formula

C20H23NO4C_{20}H_{23}NO_{4}C20​H23​NO4​

. It is primarily found in certain plant species, such as those belonging to the genus Stephania. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaliporphine can be synthesized through various synthetic routes. One common method involves the condensation of appropriate benzylisoquinoline precursors under acidic conditions, followed by cyclization and methylation steps. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are often carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as crystallization or chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale of production and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Th

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1

InChI Key

SAERKXUSZPTMCQ-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC

Synonyms

thaliporphine
thaliporphine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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